molecular formula C7H4BrClO2 B134395 4-Bromo-2-chlorobenzoic acid CAS No. 59748-90-2

4-Bromo-2-chlorobenzoic acid

Cat. No. B134395
Key on ui cas rn: 59748-90-2
M. Wt: 235.46 g/mol
InChI Key: JAVZWSOFJKYSDY-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

To a stirring solution of 4-bromo-2-chlorobenzoic acid (11.1 g, 47 mmol) in THF (100 mL) at 0° C. under nitrogen was added borane-methyl sulfide complex (9.4 ml, 94 mmol) via syringe over 10 min. Gas evolution quite evident. Ice bath removed, and once gas evolution subsided reaction gently heated to reflux for 1 h. Reaction slowly quenched with MeOH (50 mL) and 2M HCl (20 mL). Aqueous extracted with 9:1 CHCl3/IPA (150 mL). Organic dried with sat NH4Cl, MgSO4, then concentrated to a colorless oil under reduced pressure. Product crystallized after 1 week sitting neat.
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([Cl:11])[CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ice bath removed
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
gently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
slowly quenched with MeOH (50 mL) and 2M HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous extracted with 9:1 CHCl3/IPA (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic dried with sat NH4Cl, MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a colorless oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
Product crystallized after 1 week

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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